molecular formula C10H10N4O3Se B1623543 9-Butyl-9H-fluoren-9-ol CAS No. 5806-10-0

9-Butyl-9H-fluoren-9-ol

Cat. No.: B1623543
CAS No.: 5806-10-0
M. Wt: 313.18 g/mol
InChI Key: BCMLYKXCMYFAKS-UHFFFAOYSA-N
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Description

9-Butyl-9H-fluoren-9-ol is a chemical compound belonging to the class of fluorenols It is characterized by the presence of a butyl group attached to the ninth position of the fluorene ring system, which also contains a hydroxyl group at the same position

Mechanism of Action

Target of Action

The primary target of 9-Butyl-9H-fluoren-9-ol is currently unknown. It is known that fluorenol, a related compound, acts as a weak dopamine reuptake inhibitor

Mode of Action

As mentioned, it may interact with the dopamine system, potentially inhibiting the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This could result in enhanced dopaminergic signaling, but this is purely speculative at this point.

Pharmacokinetics

The lipophilicity of fluorenol, a related compound, is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily . This could potentially enhance its bioavailability in the central nervous system.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-9H-fluoren-9-ol typically involves the reaction of 9-fluorenone with butyl Grignard reagent. The reaction proceeds through the formation of a Grignard intermediate, which is subsequently hydrolyzed to yield the desired fluorenol. The reaction conditions generally include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a catalyst like boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 9-butyl-9H-fluoren-9-one.

    Reduction: The compound can be reduced to form 9-butyl-9H-fluorene.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 9-Butyl-9H-fluoren-9-one

    Reduction: 9-Butyl-9H-fluorene

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9-Butyl-9H-fluoren-9-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9-Hydroxyfluorene: Lacks the butyl group, making it less lipophilic.

    9-Fluorenone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    9-Butyl-9H-fluorene: Lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

9-Butyl-9H-fluoren-9-ol is unique due to the presence of both a butyl group and a hydroxyl group at the ninth position of the fluorene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-nitro-2,1,3-benzoselenadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3Se/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMLYKXCMYFAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C3=N[Se]N=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412527
Record name ST4060126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-10-0
Record name ST4060126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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